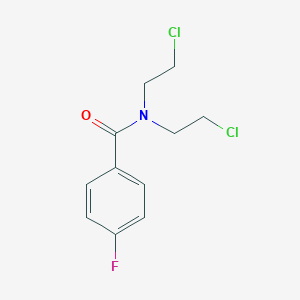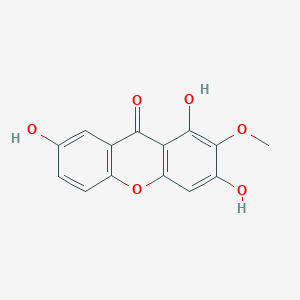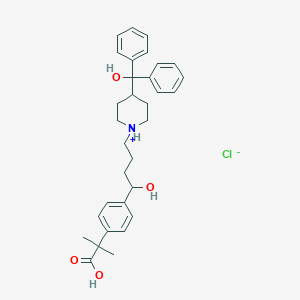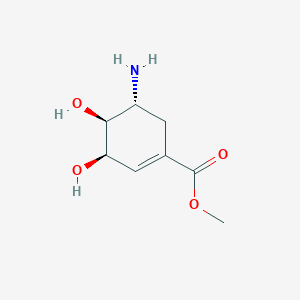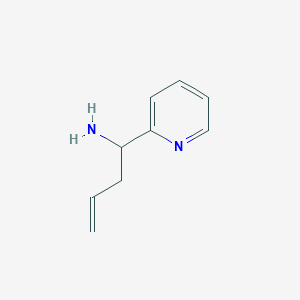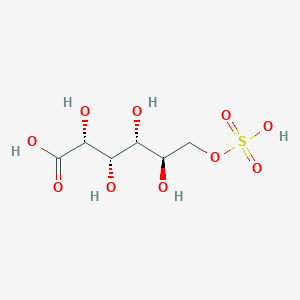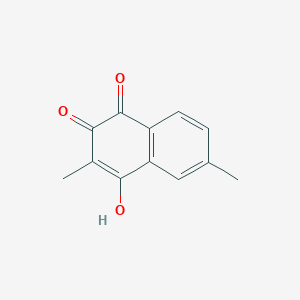
2-Hydroxy-3,6-dimethylnaphthalene-1,4-dione
Descripción general
Descripción
2-Hydroxy-3,6-dimethylnaphthalene-1,4-dione is a natural product with the chemical formula C12H10O3 and a molecular weight of 202.209 g/mol . It is a 1,4-naphthoquinone derivative, specifically this compound . This compound is primarily used in research related to life sciences and has shown potential in various scientific applications .
Métodos De Preparación
2-Hydroxy-3,6-dimethylnaphthalene-1,4-dione can be synthesized through the reaction of p-Cresol (2-methylphenol) and naphthalenone (1,4-naphthalenone) . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
2-Hydroxy-3,6-dimethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or methyl groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3,6-dimethylnaphthalene-1,4-dione has several scientific research applications, including:
Antimycobacterial Activity: It has shown significant activity against Mycobacterium tuberculosis, making it a potential candidate for tuberculosis treatment.
Anticancer Properties: Research indicates its potential in inhibiting cellular proliferation and inducing programmed cell death in various cancer cell lines.
Biological Studies: It is used in studies related to its bioactivity and mechanism of action in different biological systems.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3,6-dimethylnaphthalene-1,4-dione involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, its antimycobacterial activity is attributed to its ability to interfere with the cellular processes of Mycobacterium tuberculosis . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation.
Comparación Con Compuestos Similares
2-Hydroxy-3,6-dimethylnaphthalene-1,4-dione is similar to other naphthoquinone derivatives such as:
Chimaphilin: Known for its antifungal and antibacterial properties.
8-Chlorochimaphilin: A chlorinated derivative with antimicrobial activity.
Propiedades
IUPAC Name |
4-hydroxy-3,6-dimethylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-6-3-4-8-9(5-6)10(13)7(2)11(14)12(8)15/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKSZCGTLRGKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=O)C(=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)
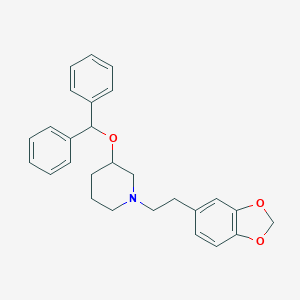
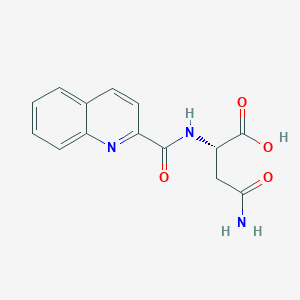
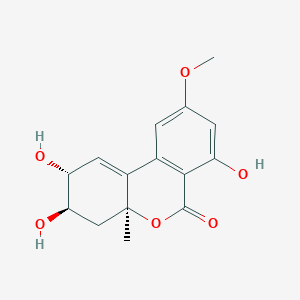
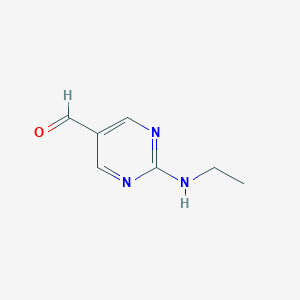
![3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162129.png)
